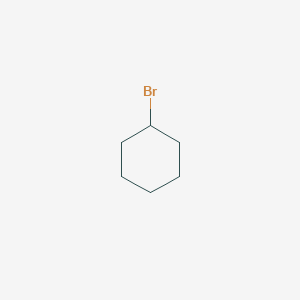

Bromocyclohexane

説明

Structure

3D Structure

特性

IUPAC Name |

bromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQQHJNRPDOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044148 | |

| Record name | Bromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a penetrating odor; [Merck Index] Colorless liquid with an unpleasant odor; [Acros Organics MSDS] | |

| Record name | Cyclohexyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.62 [mmHg] | |

| Record name | Cyclohexyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-85-0 | |

| Record name | Bromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0UMS4RNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Bromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocyclohexane, also known as cyclohexyl bromide, is a cyclic alkyl halide with the chemical formula C₆H₁₁Br. It is a colorless to pale yellow liquid at room temperature and possesses a characteristic odor.[1][2] This organobromine compound serves as a versatile intermediate and reagent in organic synthesis, making it a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of transformations, including nucleophilic substitution and elimination reactions. Furthermore, this compound is a precursor for the formation of Grignard reagents, which are invaluable for the construction of new carbon-carbon bonds. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of this compound.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, purification, and use in various experimental setups. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[2][3] |

| Odor | Characteristic, faint, sweet, and ether-like[1][2] |

| Melting Point | -57 °C (-71 °F; 216 K)[3] |

| Boiling Point | 166-167 °C (331-333 °F; 439-440 K)[3] |

| Density | 1.324 g/cm³ at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.495 |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695), ether, benzene, acetone (B3395972), and carbon tetrachloride.[1][2] |

| Flash Point | 62.8 °C (145.0 °F; 335.9 K)[3] |

| Vapor Density | 5.62 (vs air) |

| Dielectric Constant | 7.9 at 25 °C[3] |

Experimental Protocols for Determining Physical Properties

The following are generalized experimental procedures for the determination of the key physical properties of a liquid compound like this compound.

1. Determination of Boiling Point (Micro-scale Method)

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

Fill the small test tube with approximately 0.5-1 mL of this compound.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the oil level is above the liquid in the test tube.

-

Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform heating of the oil.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[6] Record this temperature.

-

2. Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

-

Apparatus: Capillary tubes, thermometer, a cooling bath (e.g., dry ice/acetone), and a melting point apparatus with a cooling stage, or a Thiele tube setup suitable for low temperatures.

-

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Seal the open end of the capillary tube using a flame.

-

Freeze the sample by immersing the capillary tube in a cooling bath.

-

Place the capillary tube in the melting point apparatus.

-

Allow the temperature to rise slowly (1-2 °C per minute) as the frozen sample is observed.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).[2] A pure compound will have a sharp melting range of 1-2 °C.

-

3. Determination of Density

-

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature as the water and record the mass (m₃).

-

The density of this compound (ρ_liquid) can be calculated using the following formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measured temperature.

-

4. Determination of Refractive Index

-

Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.

-

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the lower prism using a clean dropper.

-

Close the prisms and allow the liquid to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (typically 20 °C).

-

Look through the eyepiece and adjust the control knob until the light and dark fields are separated by a sharp line.

-

Adjust the compensator to remove any color fringes.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Chemical Properties and Reactivity

This compound is a secondary alkyl halide, and its chemical reactivity is dominated by the polarized carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Consequently, this compound readily undergoes nucleophilic substitution (SN1 and SN2) and base-induced elimination (E1 and E2) reactions.

Experimental Protocols for Key Chemical Reactions

1. Synthesis of this compound from Cyclohexanol (B46403)

This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclohexanol is replaced by a bromine atom.

-

Reagents: Cyclohexanol, concentrated sulfuric acid, potassium bromide, deionized water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.[7]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 0.1 mol of potassium bromide, a molar equivalent of cyclohexanol, and a small amount of deionized water.[7]

-

While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid dropwise over approximately 20 minutes.[7]

-

Heat the mixture to reflux for 45-60 minutes.

-

After reflux, allow the mixture to cool and add deionized water to dissolve any precipitated salts.[7]

-

Transfer the mixture to a separatory funnel. The lower layer is the crude this compound.

-

Separate the layers and wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.[7]

-

Dry the crude product over anhydrous magnesium sulfate.[7]

-

Purify the this compound by distillation, collecting the fraction that boils at 166-167 °C.[7]

-

2. Nucleophilic Substitution (SN2): Synthesis of Cyclohexyl Azide (B81097)

This protocol illustrates a typical SN2 reaction with inversion of stereochemistry.

-

Reagents: this compound, sodium azide (NaN₃), anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents) and anhydrous DMSO.

-

Add this compound (1.0 equivalent) to the flask.

-

Heat the mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclohexyl azide.

-

3. Elimination (E2): Synthesis of Cyclohexene (B86901)

This procedure demonstrates the base-induced elimination of HBr from this compound to form an alkene.

-

Reagents: this compound, potassium hydroxide (B78521) (KOH), 95% ethanol.[5]

-

Procedure:

-

In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 5 mL of this compound, and 10 mL of 95% ethanol.[5]

-

Swirl the flask until most of the potassium hydroxide has dissolved.[5]

-

Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[5]

-

After reflux, cool the flask to room temperature.

-

Add 12 mL of water to the flask, swirl, and transfer the contents to a separatory funnel.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with water.

-

Dry the organic layer (cyclohexene) with anhydrous sodium sulfate.

-

Purify the cyclohexene by simple distillation, collecting the fraction boiling at approximately 83 °C.[5]

-

4. Williamson Ether Synthesis: Synthesis of Cyclohexyloxybenzene

This reaction involves the formation of an ether from an alkoxide and an alkyl halide.

-

Reagents: Phenol (B47542), sodium hydroxide, this compound, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve phenol in ethanol.

-

Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide salt.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water and extract the product with diethyl ether.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain cyclohexyloxybenzene.

-

5. Formation of a Grignard Reagent and Reaction with a Ketone

This protocol describes the preparation of cyclohexylmagnesium bromide and its subsequent reaction with acetone to form a tertiary alcohol.

-

Reagents: Magnesium turnings, anhydrous diethyl ether, this compound, iodine crystal (as an initiator), acetone, dilute hydrochloric acid.

-

Procedure:

-

Part A: Grignard Reagent Formation

-

Ensure all glassware is oven-dried to be completely moisture-free.

-

Place magnesium turnings in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.

-

The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining this compound solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-brown solution is the Grignard reagent, cyclohexylmagnesium bromide.

-

-

Part B: Reaction with Acetone

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of acetone in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield 2-cyclohexyl-2-propanol.

-

-

Visualizations: Reaction Mechanisms and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key reaction mechanisms and a general experimental workflow relevant to the chemistry of this compound.

References

An In-depth Technical Guide to the Synthesis of Bromocyclohexane from Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of cyclohexanol (B46403) to bromocyclohexane is a fundamental and widely utilized transformation in organic synthesis, serving as a gateway to a variety of functionalized cyclohexane (B81311) derivatives crucial in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the primary methodologies for this synthesis, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The synthesis predominantly proceeds via a nucleophilic substitution pathway, with conditions tailored to favor the desired product and minimize side reactions such as elimination. This document explores three principal synthetic routes: the use of hydrobromic acid, the in-situ generation of hydrobromic acid from sodium bromide and sulfuric acid, and the application of phosphorus tribromide. Each method is presented with its own set of advantages and considerations, allowing researchers to select the most appropriate protocol for their specific needs.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized as a precursor for the introduction of the cyclohexyl moiety in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its synthesis from the readily available and inexpensive starting material, cyclohexanol, is a cornerstone of many research and development programs. The reaction involves the substitution of the hydroxyl group of cyclohexanol with a bromine atom. Due to the secondary nature of the alcohol, the reaction mechanism can be nuanced, with a propensity for both S(_N)1 and S(_N)2 pathways, as well as the competing E1 elimination reaction to form cyclohexene.[2][3] Understanding and controlling these pathways is critical to achieving high yields and purity of the desired this compound. This guide will delve into the mechanistic underpinnings and provide practical, replicable experimental protocols for the most common and effective synthetic methods.

Reaction Mechanisms

The conversion of cyclohexanol to this compound is a classic example of a nucleophilic substitution reaction. Given that cyclohexanol is a secondary alcohol, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, largely dependent on the specific reagents and reaction conditions employed.

S(_N)1 Pathway with Hydrobromic Acid

Under strongly acidic conditions, such as in the presence of concentrated hydrobromic acid (HBr), the reaction predominantly follows an S(_N)1 mechanism.[2][3][4]

Step 1: Protonation of the Hydroxyl Group The hydroxyl group of cyclohexanol is a poor leaving group. In the presence of a strong acid like HBr, the lone pair of electrons on the oxygen atom attacks a proton from HBr, forming a protonated alcohol (oxonium ion). This protonation converts the hydroxyl group into a good leaving group (water).

Step 2: Formation of a Carbocation The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation intermediate. This is the rate-determining step of the S(_N)1 reaction.

Step 3: Nucleophilic Attack by Bromide Ion The bromide ion (Br⁻), a good nucleophile, can then attack the planar carbocation from either face, leading to the formation of this compound. Due to the planar nature of the carbocation, if the starting material were chiral, this would lead to a racemic mixture of products.

Caption: S(_N)1 Reaction Mechanism for the synthesis of this compound.

S(_N)2 Pathway with Phosphorus Tribromide

When using reagents like phosphorus tribromide (PBr(_3)), the reaction typically proceeds through an S(_N)2 mechanism. This method is often preferred when trying to avoid carbocation rearrangements and control stereochemistry.[5][6][7]

Step 1: Formation of a Good Leaving Group The lone pair of electrons on the oxygen of cyclohexanol attacks the phosphorus atom of PBr(_3), displacing a bromide ion. This forms a protonated phosphite (B83602) ester, which is an excellent leaving group.

Step 2: Backside Attack by Bromide Ion The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside in a concerted step. This results in the formation of this compound with an inversion of stereochemistry if the starting alcohol is chiral.

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthetic methods, allowing for a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of this compound using Hydrobromic Acid

| Parameter | Value | Reference |

| Molar Ratio (Acid:Cyclohexanol) | 1.5:1 to 3.5:1 | [8] |

| Reaction Temperature | 70-100°C | [8][9] |

| Reaction Time | 4-6 hours | [8][9] |

| Reported Yield | 65-92% | [8] |

Table 2: Synthesis of this compound using Sodium Bromide and Sulfuric Acid

| Parameter | Value | Reference |

| Molar Ratio (NaBr:Cyclohexanol) | ~4:1 | [8] |

| Molar Ratio (H₂SO₄:Cyclohexanol) | ~4.5:1 | [8] |

| Reaction Temperature | 48-50°C (H₂SO₄ addition), 96-98°C (reflux) | [8] |

| Reaction Time | 2 hours (reflux) | [8] |

| Reported Yield | 70.5-71.5% | [8] |

Table 3: Synthesis of this compound using Phosphorus Tribromide

| Parameter | Value | Reference |

| Molar Ratio (PBr₃:Cyclohexanol) | Typically 1:3 (stoichiometric) | [5][6] |

| Reaction Temperature | 0°C to room temperature | [5] |

| Reaction Time | Varies, typically a few hours | |

| Reported Yield | Generally high, often >60% | [6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from cyclohexanol.

Method 1: Using Hydrobromic Acid and a Dean-Stark Apparatus (Based on Russian Patent RU2616450C1)

This method utilizes a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product.[8][9]

Materials:

-

Cyclohexanol

-

45-48% Hydrobromic acid

-

Benzene (B151609) or Toluene

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (saturated)

-

Water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine cyclohexanol, 45-48% hydrobromic acid, and benzene. The recommended molar ratio of acid to cyclohexanol is 3.5:1, and the volume ratio of acid to benzene is 1:0.75.[8]

-

Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

-

Heat the reaction mixture to reflux at a temperature of 70-72°C.[8]

-

Continuously remove the water collected in the Dean-Stark trap and return the benzene to the reaction mixture.

-

Maintain the reflux for 4 hours.[8]

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Isolate the this compound from the benzene by distillation.

Method 2: Using Sodium Bromide and Sulfuric Acid

This is a common laboratory method that generates HBr in situ.[8]

Materials:

-

Cyclohexanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (96%)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride or sodium sulfate

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place sodium bromide and cyclohexanol in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise from an addition funnel with constant stirring. The temperature should be maintained below 48-50°C.[8]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux at 96-98°C for 2 hours.[8]

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

-

Wash the organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.

-

Dry the crude this compound over anhydrous calcium chloride or sodium sulfate.

-

Purify the product by distillation.

Method 3: Using Phosphorus Tribromide

This method is advantageous for its mild reaction conditions and is less prone to carbocation rearrangements.[5][6]

Materials:

-

Cyclohexanol

-

Phosphorus tribromide (PBr(_3))

-

Anhydrous ether (solvent)

-

Water

-

Saturated sodium bicarbonate solution

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Place cyclohexanol in a round-bottom flask containing anhydrous ether and cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise from an addition funnel with continuous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer with saturated sodium bicarbonate solution and then with water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to obtain the crude this compound, which can be further purified by distillation.

Mandatory Visualizations

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclohexanol can be effectively achieved through several methods, each with its own mechanistic pathway and practical considerations. The choice of method, whether it be the S(_N)1-favored reaction with hydrobromic acid or the S(_N)2-driven conversion using phosphorus tribromide, will depend on the specific requirements of the synthesis, such as the need for stereochemical control, the scale of the reaction, and the available equipment. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to make informed decisions and successfully execute this important chemical transformation. Careful attention to reaction conditions and purification procedures is paramount to obtaining high yields of pure this compound for subsequent applications.

References

- 1. innospk.com [innospk.com]

- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 4. orgosolver.com [orgosolver.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 7. Cyclohexanol on reaction with PBr3 in the presence class 11 chemistry CBSE [vedantu.com]

- 8. RU2616450C1 - Method of producing this compound - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

Bromocyclohexane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Reactivity, and Applications of a Key Synthetic Intermediate

Abstract

Bromocyclohexane, a vital halogenated organic compound, serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural and reactive properties make it an indispensable building block for the introduction of the cyclohexyl moiety, a common structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthesis protocols, and its diverse applications in organic reactions. Special emphasis is placed on its role in nucleophilic substitution, elimination, and organometallic reactions, which are pivotal in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties of this compound

This compound, also known as cyclohexyl bromide, is a colorless to pale yellow liquid with a characteristic odor.[1] A summary of its key quantitative data is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 108-85-0 | [2][3][4][5][6] |

| Molecular Formula | C6H11Br | [2][3][4][5][7] |

| Molecular Weight | 163.06 g/mol | [2][3][4][5][7][8][9] |

| Density | 1.324 g/cm³ at 25 °C | [2][7] |

| Boiling Point | 166-167 °C | [2][7] |

| Melting Point | -57 °C | [2] |

| Refractive Index | 1.495 (at 20 °C) | [7] |

| Flash Point | 62.8 °C | [2] |

Synthesis of this compound

The laboratory-scale synthesis of this compound is most commonly achieved through the nucleophilic substitution of cyclohexanol (B46403). The following diagram and protocol detail this transformation.

Caption: Synthesis of this compound from Cyclohexanol.

Experimental Protocol: Synthesis from Cyclohexanol

This protocol describes the synthesis of this compound from cyclohexanol using sodium bromide and sulfuric acid, which generates hydrobromic acid in situ.

Materials:

-

Cyclohexanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine sodium bromide and water.

-

Cool the flask in an ice bath and slowly add cyclohexanol with stirring.

-

While maintaining the cold temperature, add concentrated sulfuric acid dropwise.

-

Once the addition is complete, assemble a reflux condenser and heat the mixture to reflux for 45-60 minutes.

-

After reflux, allow the mixture to cool to room temperature. Two layers will form.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Wash the organic layer (this compound) sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and purify the this compound by distillation, collecting the fraction boiling at 166-167 °C.

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It serves as a precursor for introducing the cyclohexyl group into molecules, a strategy often employed in drug design to enhance lipophilicity and modulate pharmacological activity.[5]

Nucleophilic Substitution and Elimination Reactions

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.[3]

Caption: Competing Reaction Pathways for this compound.

Experimental Protocol: E2 Elimination - Synthesis of Cyclohexene (B86901)

The following protocol details the synthesis of cyclohexene from this compound via an E2 elimination reaction.[10]

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

95% Ethanol

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, distillation apparatus

Procedure:

-

In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 5 mL of this compound, and 10 mL of 95% ethanol.[10]

-

Swirl the flask until most of the potassium hydroxide has dissolved.[10]

-

Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[10]

-

After cooling, add 12 mL of water to the flask and transfer the contents to a separatory funnel.[11]

-

Separate the layers and wash the organic layer with water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Purify the cyclohexene by distillation, collecting the fraction boiling at approximately 83 °C.

Grignard Reaction

This compound readily forms a Grignard reagent, cyclohexylmagnesium bromide, upon reaction with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and is widely used for the formation of carbon-carbon bonds.[12]

Caption: General Workflow for a Grignard Reaction using this compound.

Experimental Protocol: Formation of Cyclohexylmagnesium Bromide and Reaction with Carbon Dioxide

This protocol describes the formation of the Grignard reagent and its subsequent reaction with carbon dioxide (dry ice) to produce cyclohexanecarboxylic acid.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Grignard Reagent Formation:

-

Ensure all glassware is flame-dried to remove moisture.

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser (with a drying tube), place magnesium turnings and a small crystal of iodine.

-

Add a small amount of a solution of this compound in anhydrous diethyl ether to the flask.

-

The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Carboxylation:

-

Cool the Grignard reagent in an ice bath.

-

Carefully pour the Grignard solution onto an excess of crushed dry ice in a separate beaker.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Acidify the resulting mixture with aqueous HCl to protonate the carboxylate salt.

-

-

Workup and Isolation:

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude cyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.

-

Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[13] This reaction is a powerful tool for the synthesis of complex molecules, including many pharmaceuticals.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

A boronic acid or boronate ester

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

An appropriate solvent (e.g., toluene, dioxane, or DMF)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the base.

-

Add the degassed solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the required time, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

The product is then isolated and purified by column chromatography or recrystallization.

Applications in Drug Synthesis

This compound is a key starting material or intermediate in the synthesis of numerous pharmaceutical agents.[13] The cyclohexyl group can improve a drug's pharmacokinetic profile by increasing its lipophilicity, which can enhance absorption and distribution. Examples of drugs synthesized using this compound include trihexyphenidyl (B89730) (an antiparkinsonian agent) and procyclidine (B1679153) (an anticholinergic).[13]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, offering a reliable means of introducing the cyclohexyl moiety into a wide range of molecules. Its well-defined reactivity in nucleophilic substitution, elimination, and organometallic reactions makes it an indispensable tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties and reaction conditions is crucial for its effective application in the synthesis of novel and complex chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. xchemi.com [xchemi.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. For each synthesis, start with this compound and predict the p... | Study Prep in Pearson+ [pearson.com]

- 8. Because this compound is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]

- 9. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. quora.com [quora.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Bromocyclohexane

This technical guide provides a comprehensive overview of the spectroscopic data for bromocyclohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols, data tables, and visualizations are presented to support researchers, scientists, and drug development professionals in the analysis of this compound.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Due to the chair-chair interconversion of the cyclohexane (B81311) ring at room temperature, the axial and equatorial protons are averaged, simplifying the spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound typically shows five distinct signals.[1] The proton on the carbon bearing the bromine atom (C-1) is the most deshielded and appears furthest downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~ 4.16 | Multiplet |

| H-2, H-6 (axial & equatorial) | ~ 2.1 - 2.3 | Multiplet |

| H-3, H-5 (axial & equatorial) | ~ 1.7 - 1.9 | Multiplet |

| H-4 (axial & equatorial) | ~ 1.4 - 1.6 | Multiplet |

| Other Protons | ~ 1.2 - 1.5 | Multiplet |

Note: At room temperature, the signal for the H-1 proton can appear as a broad singlet due to rapid conformational flipping. At low temperatures (-75 °C), this signal resolves into two distinct peaks for the axial and equatorial conformers at approximately δ 4.64 and δ 3.97, respectively.[2]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ |

| C-1 | ~ 55-57 |

| C-2, C-6 | ~ 35-37 |

| C-3, C-5 | ~ 27-29 |

| C-4 | ~ 25-26 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.[3][4][5]

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-Br bond vibrations.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³ hybridized) | 2850 - 2950 | Strong |

| CH₂ bend (scissoring) | ~ 1450 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Source: Data compiled from NIST and ChemicalBook databases.[6][7][8]

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The molecular weight of this compound is approximately 163.06 g/mol .[7][9] Due to the presence of bromine, the molecular ion peak appears as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

| m/z (Mass/Charge Ratio) | Ion/Fragment | Relative Intensity |

| 164 | [C₆H₁₁⁸¹Br]⁺˙ (Molecular Ion, M+2) | High |

| 162 | [C₆H₁₁⁷⁹Br]⁺˙ (Molecular Ion, M+) | High |

| 83 | [C₆H₁₁]⁺ (Loss of Br) | High |

| 55 | [C₄H₇]⁺ | Base Peak |

| 41 | [C₃H₅]⁺ | High |

Source: Data compiled from NIST Mass Spectrometry Data Center.[9][10]

Visualization of Spectroscopic Data

The following diagrams provide a visual representation of the this compound structure for NMR assignment, a typical workflow for spectroscopic analysis, and its mass spectral fragmentation pathway.

References

- 1. Solved How many signals would you expect in the 1 H NMR | Chegg.com [chegg.com]

- 2. Answered: The NMR spectrum of this compound indicates a low field signal (1H) at δ 4.16. To room temperature, this signal is a singlet, but at -75 ° C it separates… | bartleby [bartleby.com]

- 3. This compound(108-85-0) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound(108-85-0) IR Spectrum [m.chemicalbook.com]

- 7. Cyclohexane, bromo- [webbook.nist.gov]

- 8. Cyclohexane, bromo- [webbook.nist.gov]

- 9. Cyclohexane, bromo- [webbook.nist.gov]

- 10. This compound(108-85-0) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Axial vs. Equatorial Conformations of Bromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of bromocyclohexane, focusing on the thermodynamic stability and equilibrium between the axial and equatorial forms. A detailed examination of the underlying principles, experimental methodologies for characterization, and quantitative data is presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry, where understanding conformational preferences is critical for molecular design and predicting reactivity.

Introduction: Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In monosubstituted cyclohexanes, the substituent can occupy two distinct positions: axial or equatorial. The axial position is perpendicular to the general plane of the ring, while the equatorial position lies in the plane of the ring.[1] The chair conformations are in a state of dynamic equilibrium through a process known as ring flipping. For this compound, this equilibrium is between the axial and equatorial conformers. The relative stability of these two conformers is a critical factor in determining the molecule's overall properties and reactivity.

Relative Stability of Axial and Equatorial this compound

The equatorial conformation of this compound is thermodynamically more stable than the axial conformation.[2][3] This increased stability is primarily attributed to the avoidance of steric hindrance. In the axial conformation, the bromine atom experiences repulsive van der Waals interactions with the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions). These are known as 1,3-diaxial interactions.[4][5][6] When the bromine atom is in the equatorial position, it is directed away from the bulk of the ring, thus minimizing these steric clashes.[2][3]

An interesting aspect for the bromine substituent is that while bromine is a large atom, the carbon-bromine bond is significantly longer than a carbon-carbon or carbon-hydrogen bond. This increased bond length places the bromine atom further away from the axial hydrogens, reducing the severity of the 1,3-diaxial interactions compared to what might be expected based on atomic size alone.[1]

Quantitative Conformational Analysis

The energy difference between the axial and equatorial conformers is quantified by the conformational A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial conversion.

Data Presentation

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Conformer Population at 298 K (Equatorial:Axial) |

| A-Value (ΔG°) | 0.43[1] | 1.8[1] | ~70:30 to 82:18[3][4] |

| (average of 0.38 and 0.48)[1] | |||

| Calculated Strain Energy | - | 2.4[7][8] | 72:28[7][8] |

Note: The conformer population can be influenced by the solvent and temperature.

Experimental Protocols

The determination of the conformational equilibrium of this compound relies on various experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Principle: At room temperature, the ring flip of this compound is rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed down to the point where distinct signals for the individual conformers can be observed and quantified.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated toluene (B28343) (toluene-d₈)).

-

Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (approximately 298 K).

-

Low Temperature Spectra: The sample is cooled in the NMR probe to a temperature where the chair-chair interconversion is slow. This is typically below -60 °C. A series of ¹H NMR spectra are recorded at various low temperatures.

-

Data Analysis:

-

At a sufficiently low temperature, the signals for the axial and equatorial protons will be "frozen out" and appear as separate, well-resolved peaks.

-

The relative populations of the two conformers are determined by integrating the areas of their respective signals.

-

The equilibrium constant (Keq) is calculated from the ratio of the conformer populations: Keq = [Equatorial] / [Axial].

-

The Gibbs free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[9]

-

Gas-Phase Electron Diffraction

Principle: This technique analyzes the scattering pattern of a beam of electrons by the molecules in the gas phase to determine their molecular structure, including bond lengths, angles, and conformational composition.

Methodology:

-

A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

A monochromatic beam of high-energy electrons is directed through the gas.

-

The scattered electrons are detected on a photographic plate or a digital detector, creating a diffraction pattern.

-

The analysis of this pattern, often in conjunction with microwave rotational constants, allows for the determination of the relative abundance of the axial and equatorial conformers in the gas phase.[4]

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the conformations of this compound and calculating their relative energies.

Methodology:

-

Structure Optimization:

-

The initial 3D structures of both the axial and equatorial conformers of this compound are built using molecular modeling software.

-

The geometries of both conformers are then optimized using a chosen level of theory and basis set. A common and effective combination for such systems is the B3LYP functional with a 6-31G* basis set.[9]

-

-

Energy Calculation:

-

Once the geometries are optimized to their lowest energy states, single-point energy calculations are performed on each structure to determine their relative stabilities.

-

-

Solvent Modeling (Optional):

-

To simulate the effect of a solvent on the conformational equilibrium, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.[9] This is particularly important as the polarity of the solvent can influence the relative stability of the conformers.

-

-

Property Calculation:

-

Other properties, such as dipole moments and vibrational frequencies, can be calculated and compared with experimental data to validate the computational model.

-

Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Experimental Workflow for VT-NMR Analysis

Caption: VT-NMR workflow for conformational analysis.

Computational Workflow for DFT Analysis

Caption: DFT workflow for conformational analysis.

Conclusion

The conformational preference of this compound is a well-established principle in stereochemistry, with the equatorial conformer being favored due to the minimization of 1,3-diaxial steric interactions. This preference is quantitatively described by the A-value of approximately 0.43 kcal/mol. The experimental determination of this equilibrium is robustly achieved through techniques such as variable temperature NMR spectroscopy, while computational methods like DFT provide a powerful theoretical framework for understanding and predicting these conformational landscapes. For professionals in drug development and chemical research, a thorough understanding of these principles is essential for the rational design of molecules with desired three-dimensional structures and properties.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Solved The two alternative chair conformations of | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

bromocyclohexane as a starting material in organic synthesis.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bromocyclohexane, a versatile organohalide, serves as a pivotal starting material in a myriad of organic syntheses, ranging from fundamental academic explorations to the industrial-scale production of pharmaceuticals and agrochemicals. Its reactivity, stemming from the polarized carbon-bromine bond, allows for a diverse array of transformations, making it an indispensable tool for the synthetic chemist. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.

Core Reactions of this compound

The synthetic utility of this compound is primarily centered around three classes of reactions: nucleophilic substitution, elimination, and the formation of Grignard reagents. These transformations provide access to a wide range of functionalized cyclohexyl derivatives.

Nucleophilic Substitution Reactions

As a secondary alkyl halide, this compound can undergo both S(N)1 and S(_N)2 reactions, depending on the reaction conditions. The choice of nucleophile and solvent system is critical in directing the reaction towards the desired substitution product.

One of the most significant applications of nucleophilic substitution on this compound is the Williamson Ether Synthesis . This reaction provides a straightforward method for the preparation of cyclohexyl ethers.[1]

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base favors elimination over substitution, leading to the formation of cyclohexene. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.[2][3]

Grignard Reagent Formation

Perhaps the most powerful application of this compound in synthesis is its conversion to the corresponding Grignard reagent, cyclohexylmagnesium bromide. This organometallic species is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with a variety of electrophiles, most notably carbonyl compounds.[4]

Data Presentation: A Summary of Key Transformations

The following tables summarize quantitative data for the key reactions of this compound discussed in this guide.

| Table 1: Elimination Reaction of this compound | |

| Reaction | Dehydrobromination to Cyclohexene |

| Reagents | This compound, Potassium Hydroxide (B78521), Ethanol (95%) |

| Reaction Time | 45 minutes |

| Temperature | Reflux |

| Yield | Not specified in the provided literature, but this is a standard undergraduate laboratory experiment and yields are typically moderate to high. |

| Reference | [2][5] |

| Table 2: Formation of Cyclohexylmagnesium Bromide | |

| Reaction | Grignard Reagent Formation |

| Reagents | This compound, Magnesium turnings, Anhydrous Diethyl Ether or THF, Iodine (catalyst) |

| Reaction Time | 1-2 hours after initiation |

| Temperature | Gentle reflux during addition, then room temperature |

| Yield | Not explicitly stated, but the resulting solution is used in subsequent steps, implying high conversion. |

| Reference | [2][6] |

| Table 3: Reactions of Cyclohexylmagnesium Bromide | | | Electrophile | Product | Reaction Conditions | Yield | Reference | | Carbon Dioxide | Cyclohexanecarboxylic acid | 1. Reaction with dry ice in ether. 2. Acidic workup (e.g., HCl). | Not specified. |[7] | | Acetaldehyde | 1-Cyclohexylethanol | 1. Reaction in diethyl ether. 2. Acidic workup. | Not specified. |[8] | | Formaldehyde | Cyclohexylmethanol | Reaction with paraformaldehyde. | Not specified. |[9][10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Synthesis of Cyclohexene via E2 Elimination[3][6]

Materials:

-

This compound (5 mL)

-

Potassium hydroxide (5 g)

-

95% Ethanol (10 mL)

-

Boiling chip

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a 50 mL round-bottom flask, add 5 g of potassium hydroxide, 5 mL of this compound, 10 mL of 95% ethanol, and a boiling chip.

-

Swirl the flask until most of the potassium hydroxide has dissolved.

-

Assemble a reflux apparatus and heat the mixture to reflux for 45 minutes.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 12 mL of water.

-

Shake the funnel and allow the layers to separate.

-

Isolate the upper organic layer, which is the crude cyclohexene.

-

Wash the organic layer sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The product can be further purified by simple distillation, collecting the fraction boiling at approximately 83°C.

Protocol 2: Preparation of Cyclohexylmagnesium Bromide[3][7]

Materials:

-

Magnesium turnings (1.1-1.2 equivalents)

-

Iodine crystal (catalytic amount)

-

Anhydrous diethyl ether or THF

-

This compound (1 equivalent)

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under an inert atmosphere.

-

Place the magnesium turnings and a small crystal of iodine in the flask.

-

Add enough anhydrous diethyl ether to just cover the magnesium.

-

In the addition funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately in the next step.

Protocol 3: Synthesis of Cyclohexanecarboxylic Acid[8]

Materials:

-

Cyclohexylmagnesium bromide solution (prepared as in Protocol 2)

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Separatory funnel

Procedure:

-

In a separate flask, place a generous amount of crushed dry ice.

-

Slowly pour the prepared Grignard solution over the dry ice with gentle swirling. A vigorous reaction will occur.

-

Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.

-

To the reaction mixture, slowly add a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the ether layer and wash it with water and then brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to yield the crude cyclohexanecarboxylic acid, which can be purified by recrystallization or distillation.

Mandatory Visualizations

The following diagrams illustrate the key transformations and a general experimental workflow involving this compound.

Caption: E2 Elimination of this compound to form Cyclohexene.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. For each synthesis, start with this compound and predict the p... | Study Prep in Pearson+ [pearson.com]

- 4. For each synthesis, start with this compound and predict the p... | Study Prep in Pearson+ [pearson.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. benchchem.com [benchchem.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Using this compound as a starting material, how could you synthesize t.. [askfilo.com]

A Comprehensive Technical Guide to the Solubility of Bromocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocyclohexane (C₆H₁₁Br) is a cyclic alkyl halide that serves as a versatile intermediate and reagent in organic synthesis, including the manufacturing of pharmaceuticals and agrochemicals. Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation design. This technical guide provides a thorough examination of the solubility of this compound, offering qualitative and the limited available quantitative data, detailed experimental protocols for solubility determination, and a review of theoretical models for predicting solubility behavior.

The solubility of this compound is primarily governed by the "like dissolves like" principle. The molecule consists of a non-polar cyclohexane (B81311) ring and a carbon-bromine bond that introduces a degree of polarity. This structure allows for favorable interactions with a range of organic solvents through London dispersion forces and dipole-dipole interactions.[1][2] Consequently, this compound is generally soluble in organic solvents.[3][4][5] In contrast, its solubility in highly polar solvents like water is very low due to the energetic favorability of water's strong hydrogen bonding network over weaker interactions with the haloalkane.[6]

Quantitative and Qualitative Solubility Data

While precise, quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature, it is widely reported as being miscible with many common organic solvents.[6] Miscibility implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase.[7] For practical laboratory purposes, miscibility can be considered a very high degree of solubility.[6]

The table below summarizes the solubility of this compound in water and its miscibility with various organic solvents.

| Solvent | Polarity | Solubility/Miscibility of this compound |

| Water | High | 0.2 g/100 mL at 20°C |

| Ethanol | High | Miscible |

| Methanol | High | Miscible |

| Acetone | Medium | Miscible |

| Diethyl Ether | Low | Miscible |

| Dichloromethane | Medium | Miscible |

| Chloroform | Medium | Miscible |

| Carbon Tetrachloride | Low | Miscible |

| Benzene | Low | Miscible |

| Toluene | Low | Miscible |

| Hexane | Low | Miscible |

| Cyclohexane | Low | Miscible |

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

The following section details a standardized methodology for the quantitative determination of the solubility or miscibility of a liquid solute, such as this compound, in an organic solvent. The shake-flask method is a widely recognized and reliable technique for this purpose.[8][9][10][11]

The Shake-Flask Method for Liquid-Liquid Systems

This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Glass vials or flasks with airtight caps

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Saturation: Pre-saturate the solvent with the solute and the solute with the solvent to ensure thermodynamic equilibrium is reached accurately. This is done by mixing the two liquids, shaking for an extended period (e.g., 24 hours), and allowing the phases to separate.[8]

-

Preparation of Test Samples: In a series of vials, add a known volume of the pre-saturated solvent. Then, add an excess amount of the pre-saturated this compound. The exact amount of excess is not critical, but it must be sufficient to form a distinct second phase after equilibration.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that two phases are present.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a prolonged period (e.g., 24 hours) to allow for complete phase separation. Centrifugation at the controlled temperature can be used to accelerate this process.

-

Sampling: Carefully extract an aliquot from the solvent phase (the layer in which the solubility is being determined). This must be done without disturbing the interface between the two liquid layers. A syringe fitted with a chemically inert filter is used to ensure that no microdroplets of the undissolved phase are transferred.[9]

-

Quantification: Prepare a series of standard solutions of this compound in the solvent of known concentrations. Analyze these standards using a suitable analytical technique, such as GC or HPLC, to generate a calibration curve. Analyze the sampled saturated solution and determine the concentration of this compound by comparing its response to the calibration curve.

-

Data Reporting: Express the solubility as a concentration, such as g/100 mL, mol/L, or mole fraction, at the specified temperature.

Below is a diagram illustrating the general workflow for this experimental protocol.

Theoretical Prediction of Solubility

In the absence of extensive experimental data, theoretical models can provide valuable insights into the solubility of a compound in different solvents. Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method are two powerful predictive tools.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][13] Substances with similar HSP values are likely to be miscible.[14]

The total Hansen solubility parameter (δt) is related to the three components by the equation:

δt² = δD² + δP² + δH²

The miscibility of two substances can be predicted by calculating the "distance" (Ra) between their HSP values in the three-dimensional Hansen space. A smaller Ra value indicates a higher likelihood of miscibility.[15]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Water | 15.5 | 16.0 | 42.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

The logical relationship for predicting solubility using HSP is depicted in the following diagram.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model used to predict activity coefficients in non-ideal liquid mixtures.[17] It is a group-contribution method, meaning it estimates the properties of a molecule based on its constituent functional groups.[18]

The activity coefficient, which is a measure of the deviation from ideal solution behavior, is composed of two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for intermolecular interactions.[19][20] By calculating the activity coefficients of the components in a mixture, the liquid-liquid equilibrium (and thus solubility) can be predicted.[21]

To use the UNIFAC model, the molecules in the mixture are broken down into their functional groups. The model then uses pre-determined group interaction parameters to calculate the activity coefficients. While this method can be very powerful, its accuracy depends on the availability and quality of the interaction parameters for the specific functional groups present in the molecules of interest.

Conclusion

This compound is a key organic intermediate that exhibits broad miscibility with a wide range of common organic solvents, a characteristic attributed to its molecular structure which allows for favorable dispersion and dipole-dipole interactions. While extensive quantitative solubility data is sparse, its qualitative behavior is well-established. For applications requiring precise solubility values, the shake-flask method provides a robust experimental protocol. In the absence of experimental data, theoretical models such as Hansen Solubility Parameters and the UNIFAC group contribution method offer valuable predictive capabilities for assessing the miscibility of this compound in various solvent systems, thereby aiding in process design and optimization in research and industrial settings.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. Haloalkanes easily dissolve in organic solvents, why? - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]

- 6. benchchem.com [benchchem.com]

- 7. Miscibility - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]